N'-[(furan-2-yl)methyl]-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide
CAS No.: 899755-99-8
Cat. No.: VC5457313
Molecular Formula: C19H18N4O3S
Molecular Weight: 382.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899755-99-8 |
|---|---|
| Molecular Formula | C19H18N4O3S |
| Molecular Weight | 382.44 |
| IUPAC Name | N-(furan-2-ylmethyl)-N'-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |
| Standard InChI | InChI=1S/C19H18N4O3S/c1-12-4-2-5-13(8-12)23-17(15-10-27-11-16(15)22-23)21-19(25)18(24)20-9-14-6-3-7-26-14/h2-8H,9-11H2,1H3,(H,20,24)(H,21,25) |
| Standard InChI Key | FBVMUVZGAZRIMH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=CO4 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key moieties:
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Thieno[3,4-c]pyrazole: A bicyclic system combining thiophene and pyrazole rings, known for electronic diversity and metabolic stability .
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3-Methylphenyl Group: Anchored at position 2 of the thienopyrazole, this substituent enhances lipophilicity, potentially improving membrane permeability .
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Ethanediamide Linker: Connects the thienopyrazole to a furan-2-ylmethyl group, introducing hydrogen-bonding capabilities critical for target interactions.
The IUPAC name, N-(furan-2-ylmethyl)-N'-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide, reflects this arrangement. The presence of sulfur in the thiophene ring and oxygen in the furan and amide groups creates a polarizable electron cloud, influencing reactivity and solubility.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₃S |
| Molecular Weight | 382.44 g/mol |
| CAS Number | 899755-99-8 |
| SMILES | CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=CO4 |
| InChI Key | FBVMUVZGAZRIMH-UHFFFAOYSA-N |
Solubility and melting point data remain unreported, necessitating experimental characterization.
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis involves multi-step organic reactions, typically starting with the construction of the thieno[3,4-c]pyrazole core. A plausible route, inferred from analogous compounds , proceeds as follows:
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Cyclization of Thiophene Derivatives: Reaction of 3-methylphenylhydrazine with thiophene-3,4-dicarbonyl precursors forms the thienopyrazole ring.
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Introduction of EthanediaMide Linker: Coupling the thienopyrazole with oxalyl chloride, followed by amidation with furan-2-ylmethylamine, installs the ethanediamide group.
Key optimization parameters include:
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Solvent Selection: Ethanol or acetic acid, which stabilize intermediates via hydrogen bonding .
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Catalysis: Palladium or copper acetates, effective in facilitating cross-coupling reactions .
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Atmosphere: Oxygen, crucial for oxidative dehydrogenation steps .
Reaction Conditions
Adapted from pyrazolo[1,5-a]pyridine syntheses :
| Parameter | Optimal Value |
|---|---|
| Temperature | 130°C |
| Solvent | Ethanol with 6 eq. acetic acid |
| Catalyst | Pd(OAc)₂ (10 mol%) |
| Atmosphere | O₂ (1 atm) |
| Reaction Time | 18 hours |
Under these conditions, yields for analogous compounds reach 74–94% .
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
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Thienopyrazole Core: Essential for planar geometry, enabling intercalation with DNA or enzyme active sites.
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3-Methylphenyl Group: Increases logP (lipophilicity), correlating with improved blood-brain barrier penetration in rodent models .
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Ethanediamide Linker: Serves as a hydrogen-bond donor/acceptor, critical for target affinity.
Challenges and Future Directions
Synthetic Limitations
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Low Yields: Multi-step synthesis risks cumulative yield loss; flow chemistry could improve efficiency .
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Purification Difficulties: Chromatography required due to polar byproducts.
Research Priorities
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In Vitro Screening: Assess activity against cancer cell lines (e.g., MCF-7, A549) and microbial panels.
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ADMET Profiling: Evaluate absorption, distribution, and toxicity in preclinical models.
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X-ray Crystallography: Resolve 3D structure to guide rational drug design.
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